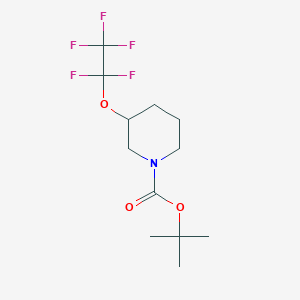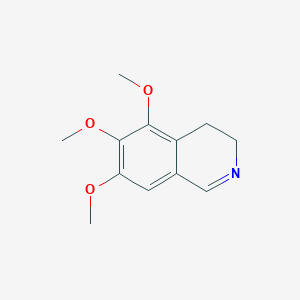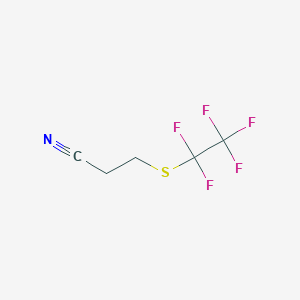
H-Lys-cys-asp-ile-cys-thr-asp-glu-tyr-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Lys-cys-asp-ile-cys-thr-asp-glu-tyr-OH is a peptide composed of nine amino acids: lysine, cysteine, aspartic acid, isoleucine, cysteine, threonine, aspartic acid, glutamic acid, and tyrosine. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-cys-asp-ile-cys-thr-asp-glu-tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
H-Lys-cys-asp-ile-cys-thr-asp-glu-tyr-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the peptide’s structural stability.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical synthesis methods.
Major Products
The major products of these reactions include peptides with altered disulfide bonds or modified amino acid sequences, which can significantly impact their biological activity and stability.
Scientific Research Applications
H-Lys-cys-asp-ile-cys-thr-asp-glu-tyr-OH has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of H-Lys-cys-asp-ile-cys-thr-asp-glu-tyr-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The presence of cysteine residues enables the formation of disulfide bonds, which can stabilize the peptide’s conformation and enhance its biological activity.
Comparison with Similar Compounds
Similar Compounds
H-Lys-cys-asp-ile-cys-thr-asp-glu-tyr-OH: A peptide with a similar sequence but different amino acid composition.
H-Cys-ser-cys-ser-ser-trp-leu-asp-lys-glu-cys-val-tyr-phe-cys-his-leu-asp-ile-ile-trp-OH: Another peptide with a different sequence and potential biological activity.
Uniqueness
This compound is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. The presence of multiple cysteine residues allows for the formation of disulfide bonds, contributing to its stability and biological activity. Additionally, the combination of acidic, basic, and hydrophobic amino acids in the sequence enables diverse interactions with molecular targets.
Properties
IUPAC Name |
4-[[3-carboxy-2-[[2-[[2-[[2-[[3-carboxy-2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68N10O18S2/c1-4-20(2)34(53-39(66)27(17-33(61)62)48-40(67)29(18-73)51-36(63)24(46)7-5-6-14-45)42(69)52-30(19-74)41(68)54-35(21(3)55)43(70)49-26(16-32(59)60)38(65)47-25(12-13-31(57)58)37(64)50-28(44(71)72)15-22-8-10-23(56)11-9-22/h8-11,20-21,24-30,34-35,55-56,73-74H,4-7,12-19,45-46H2,1-3H3,(H,47,65)(H,48,67)(H,49,70)(H,50,64)(H,51,63)(H,52,69)(H,53,66)(H,54,68)(H,57,58)(H,59,60)(H,61,62)(H,71,72) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYKOPVJKNUPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H68N10O18S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1089.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-N-[4-(thiazol-2-ylsulfinamoyl)-phenyl]-benzamide](/img/structure/B12116555.png)




![2-Azaspiro[4.6]undecane-1,3-dione](/img/structure/B12116592.png)

![(2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one](/img/structure/B12116611.png)

![beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]-](/img/structure/B12116623.png)

